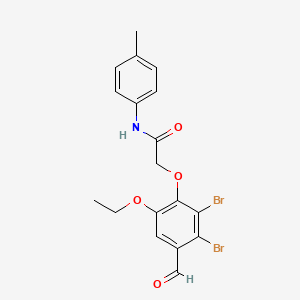
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide, also known as DBEFMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The mechanism of action of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide involves its ability to undergo a chemical reaction with ROS, resulting in the formation of a fluorescent product. The fluorescence intensity of the product is directly proportional to the concentration of ROS in the cell, allowing researchers to quantify ROS levels in real-time. This mechanism has been extensively studied and validated in various in vitro and in vivo models, making 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide a reliable tool for studying ROS in cells.
Biochemical and Physiological Effects
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide has been shown to have minimal biochemical and physiological effects on cells, making it a safe and reliable tool for studying ROS. It does not interfere with cellular processes or cause toxicity in cells, making it an ideal probe for long-term studies. However, it is essential to note that the use of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide in vivo requires further investigation to determine its safety and potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide in lab experiments is its high sensitivity and selectivity in detecting ROS in cells. It allows researchers to study ROS in real-time, providing valuable insights into the role of ROS in various diseases. Additionally, 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is relatively easy to synthesize, making it readily available for researchers. However, it is essential to note that 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide has limitations, including its potential toxicity in vivo and its inability to detect other reactive species apart from ROS.
Orientations Futures
There are several future directions for research on 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide, including the development of new fluorescent probes for detecting other reactive species apart from ROS. Additionally, there is a need for further investigation into the safety and potential side effects of using 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide in vivo. Furthermore, the application of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide in clinical studies for the diagnosis and treatment of various diseases requires further investigation. Overall, 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide has great potential for various research applications, and further studies are necessary to fully understand its capabilities and limitations.
Conclusion
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is a valuable tool for studying ROS in cells, with potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. Its high sensitivity and selectivity in detecting ROS make it a reliable tool for studying the role of ROS in various diseases. However, further investigation is necessary to fully understand its capabilities and limitations, including its potential toxicity in vivo and its inability to detect other reactive species apart from ROS. Overall, 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide has great potential for various research applications, and its continued development and use will undoubtedly contribute to advancing scientific knowledge in various fields.
Méthodes De Synthèse
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide can be synthesized using a multistep process that involves the reaction of 2,3-dibromo-6-ethoxy-4-formylphenol with N-(4-methylphenyl)acetamide in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide. This synthesis method has been successfully used by researchers to produce 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide in the laboratory for various research purposes.
Applications De Recherche Scientifique
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide has been extensively studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary applications of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are known to play a crucial role in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide has been shown to be highly sensitive and selective in detecting ROS in cells, making it a valuable tool for studying the role of ROS in various diseases.
Propriétés
IUPAC Name |
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br2NO4/c1-3-24-14-8-12(9-22)16(19)17(20)18(14)25-10-15(23)21-13-6-4-11(2)5-7-13/h4-9H,3,10H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWYQYVFQRINHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC(=O)NC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-nitrophenyl)acetamide](/img/structure/B2383727.png)

![[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B2383729.png)
![4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2383730.png)



![3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2383735.png)


![N-(4-fluorobenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2383739.png)

![2-[2-(tert-butyl)-4-bromophenoxy]-N-cyclopentylacetamide](/img/structure/B2383748.png)
